N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide can be achieved through several methods. One common approach involves the reaction of 1H-imidazole-5-ethanol with N-methylglycinamide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the imidazole ring .
Scientific Research Applications
N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can lead to the inhibition of enzyme function or the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antimicrobial agent containing an imidazole ring.
Cimetidine: A histamine H2 receptor antagonist with an imidazole structure.
Uniqueness
N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide is unique due to its specific structure, which combines an imidazole ring with a glycinamide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
154814-59-2 |
---|---|
Molecular Formula |
C8H14N4O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-(methylamino)acetamide |
InChI |
InChI=1S/C8H14N4O/c1-9-5-8(13)11-3-2-7-4-10-6-12-7/h4,6,9H,2-3,5H2,1H3,(H,10,12)(H,11,13) |
InChI Key |
PZOXWDWHLCKODL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NCCC1=CN=CN1 |
Origin of Product |
United States |
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